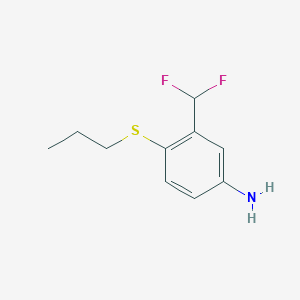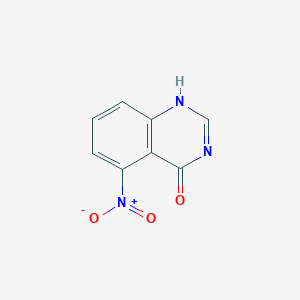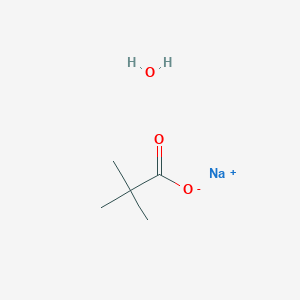
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyridinium ring attached to a butanol chain, with a chloride ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride typically involves the reaction of 4-pyridylbutanol with hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the pyridinium salt. The general reaction can be represented as follows:
4-Pyridylbutanol+HCl→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a pyridine ring.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halide exchange reactions can be carried out using silver salts, such as silver nitrate (AgNO₃).
Major Products
Oxidation: The major product is 4-pyridin-1-ium-4-ylbutanal.
Reduction: The major product is 4-pyridin-4-ylbutan-1-ol.
Substitution: The major products are 4-pyridin-1-ium-4-ylbutan-1-ol;bromide or 4-pyridin-1-ium-4-ylbutan-1-ol;iodide.
科学的研究の応用
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The butanol chain can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 4-Pyridin-1-ium-4-ylbutan-1-ol;bromide
- 4-Pyridin-1-ium-4-ylbutan-1-ol;iodide
- 4-Pyridin-1-ium-4-ylbutan-1-ol;fluoride
Uniqueness
4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is unique due to its specific combination of a pyridinium ring and a butanol chain, which imparts distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other halide salts.
特性
IUPAC Name |
4-pyridin-1-ium-4-ylbutan-1-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=CC=C1CCCCO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B7892616.png)







![(1R,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B7892697.png)
![1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one](/img/structure/B7892705.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid](/img/structure/B7892710.png)

![N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7892719.png)
